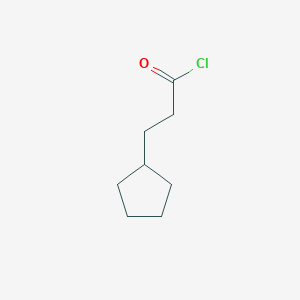

3-cyclopentylpropanoyl chloride

Description

Properties

IUPAC Name |

3-cyclopentylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQVEGOXJYTLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146210 | |

| Record name | 3-Cyclopentylpropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-97-2 | |

| Record name | Cyclopentanepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentylpropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentylpropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentylpropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclopentylpropanoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-cyclopentylpropanoyl chloride, a valuable acylating agent and key intermediate in the development of novel therapeutics and other fine chemicals. This document delves into the foundational principles of acyl chloride synthesis, outlines two primary, field-proven methodologies for the preparation of 3-cyclopentylpropanoyl chloride from 3-cyclopentylpropanoic acid, and provides detailed experimental protocols. Furthermore, it includes a thorough discussion of reaction mechanisms, safety considerations, purification techniques, and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this important chemical building block.

Introduction: The Strategic Importance of 3-Cyclopentylpropanoyl Chloride

Acyl chlorides are a highly reactive class of carboxylic acid derivatives, serving as pivotal intermediates in a vast array of organic transformations. Their heightened electrophilicity, a consequence of the inductive effect of the chlorine atom and the excellent leaving group ability of the chloride ion, renders them superior acylating agents compared to their parent carboxylic acids.[1] 3-Cyclopentylpropanoyl chloride, in particular, is of significant interest in medicinal chemistry and materials science. The incorporation of the cyclopentyl moiety can enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile.[2] Its utility has been demonstrated in the synthesis of a variety of compounds, including inhibitors of 17β-Hydroxysteroid dehydrogenase and various boronic acid derivatives.[1][3]

This guide will focus on the practical synthesis of 3-cyclopentylpropanoyl chloride from its readily available precursor, 3-cyclopentylpropanoic acid. We will explore the two most common and effective chlorinating agents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents is often dictated by the scale of the reaction, the desired purity of the product, and the sensitivity of the substrate to the reaction conditions.

Physicochemical Properties of Starting Material and Product

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling.

| Property | 3-Cyclopentylpropanoic Acid | 3-Cyclopentylpropanoyl Chloride |

| CAS Number | 140-77-2[4] | 104-97-2 |

| Molecular Formula | C₈H₁₄O₂[4] | C₈H₁₃ClO[5] |

| Molecular Weight | 142.20 g/mol [6] | 160.64 g/mol [5] |

| Appearance | Clear colorless to yellow liquid[4] | Colorless to light yellow liquid[3] |

| Boiling Point | 130-132 °C at 12 mmHg[7] | 199-200 °C at 760 mmHg |

| Density | 0.996 g/mL at 25 °C[7] | 1.049 g/mL at 25 °C |

| Refractive Index | n20/D 1.457 (lit.)[4] | n20/D 1.464 (lit.) |

Mechanistic Insights into Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group, and thus, direct substitution by a chloride ion is not feasible. Chlorinating agents like thionyl chloride and oxalyl chloride function by first converting the hydroxyl group into a better leaving group.

The Thionyl Chloride Pathway

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides.[8] The reaction proceeds through the formation of a chlorosulfite intermediate.

Diagram 1: Reaction Mechanism with Thionyl Chloride

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

The reaction with oxalyl chloride is generally faster and proceeds at lower temperatures than with thionyl chloride. The gaseous byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also easily removed. [9]

Experimental Procedures

The following protocols are detailed, step-by-step methodologies for the synthesis of 3-cyclopentylpropanoyl chloride. These are based on well-established procedures for the conversion of carboxylic acids to acyl chlorides and have been adapted for this specific substrate. [10][11]

Prerequisite: Synthesis of 3-Cyclopentylpropanoic Acid

While 3-cyclopentylpropanoic acid is commercially available, for completeness, a common synthetic route involves the reaction of cyclopentanone or cyclopentanol with molten alkali hydroxide. [12]A patented method describes the reaction of cyclopentanone with molten potassium hydroxide in the presence of isobutyric acid, followed by acidification to yield 3-cyclopentylpropanoic acid. [12]

Protocol 1: Synthesis of 3-Cyclopentylpropanoyl Chloride using Thionyl Chloride

This protocol is robust and suitable for moderate to large-scale preparations.

Materials:

-

3-Cyclopentylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (containing aqueous NaOH)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap, add 3-cyclopentylpropanoic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (2.0-3.0 eq). The reaction can be performed neat or in an inert solvent such as anhydrous toluene.

-

Reaction: Stir the mixture at room temperature for 30 minutes. A gentle evolution of gas (HCl and SO₂) should be observed. Following this, slowly heat the reaction mixture to a gentle reflux (approximately 80 °C).

-

Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride and solvent (if used) are removed by distillation under reduced pressure. The crude 3-cyclopentylpropanoyl chloride can then be purified by fractional distillation under vacuum to yield the pure product.

Diagram 3: Experimental Workflow for Thionyl Chloride Method

Caption: Workflow for the synthesis using thionyl chloride.

Protocol 2: Synthesis of 3-Cyclopentylpropanoyl Chloride using Oxalyl Chloride

This method is ideal for smaller-scale syntheses and for substrates that may be sensitive to the higher temperatures required for the thionyl chloride method.

Materials:

-

3-Cyclopentylpropanoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer and ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-cyclopentylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (approximately 1.5 eq) dropwise via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: The reaction mixture can often be used directly in the next step after the evolution of gas has ceased.

-

Purification: If isolation is required, the solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator. The crude product is often of high purity, but can be further purified by vacuum distillation if necessary.

Safety Considerations

Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water. [13]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn.

-

Thionyl Chloride: Reacts with water to release toxic gases (SO₂ and HCl). It can cause severe burns to the skin, eyes, and respiratory tract. [13]* Oxalyl Chloride: Also reacts with water and is corrosive and a lachrymator. Inhalation can cause pulmonary edema.

-

Byproducts: The gaseous byproducts (HCl, SO₂, CO, CO₂) are all toxic and corrosive. Ensure that the reaction apparatus is properly vented to a scrubbing system (e.g., a trap containing aqueous sodium hydroxide).

Characterization of 3-Cyclopentylpropanoyl Chloride

Proper characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopentyl protons and the two methylene groups of the propanoyl chain. The methylene group alpha to the carbonyl will be shifted downfield. |

| ¹³C NMR | A signal for the carbonyl carbon at a characteristic downfield shift (typically >170 ppm), along with signals for the carbons of the cyclopentyl ring and the propanoyl chain. |

| IR Spectroscopy | A strong absorption band in the region of 1780-1815 cm⁻¹ characteristic of the C=O stretch of an acyl chloride. [14] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of Cl and cleavage of the alkyl chain. |

While a comprehensive, publicly available set of assigned spectra for 3-cyclopentylpropanoyl chloride is limited, data for analogous structures can be used for comparison. [14][15][16]

Conclusion

The synthesis of 3-cyclopentylpropanoyl chloride is a straightforward yet critical transformation for chemists engaged in the synthesis of complex organic molecules. Both the thionyl chloride and oxalyl chloride methods provide efficient and high-yielding routes to this valuable intermediate. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely prepare 3-cyclopentylpropanoyl chloride for their synthetic endeavors.

References

-

Procedure - Organic Syntheses. (URL: [Link])

-

3-Cyclopentylpropionic acid - LookChem. (URL: [Link])

-

3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem. (URL: [Link])

- DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google P

-

3-Cyclopentylpropionyl chloride - LookChem. (URL: [Link])

-

Cas 140-77-2,3-Cyclopentylpropionic acid - LookChem. (URL: [Link])

-

3-Cyclopentyl propoyl chloride | CAS#:104-97-2 | Chemsrc. (URL: [Link])

-

3-Cyclopentylpropionic Acid: A Key Building Block for Pharmaceutical Synthesis. (URL: [Link])

-

Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams - Iranian Journal of Science. (URL: [Link])

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (URL: [Link])

-

SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (URL: [Link])

-

¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... - ResearchGate. (URL: [Link])

-

(PDF) Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - ResearchGate. (URL: [Link])

Sources

- 1. Cyclopentylpropionyl chloride | 104-97-2 [chemicalbook.com]

- 2. 3-Cyclopentylpropionic Acid | High-Purity Reagent [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-Cyclopentylpropionic acid|lookchem [lookchem.com]

- 5. 3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 140-77-2,3-Cyclopentylpropionic acid | lookchem [lookchem.com]

- 7. 3-Cyclopentylpropionic acid | 140-77-2 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Cyclopentylpropanoyl Chloride: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding the Utility of a Versatile Acylating Agent

To the researchers, chemists, and drug development professionals at the forefront of innovation, the selection of a chemical intermediate is a critical decision point in any synthetic campaign. 3-Cyclopentylpropanoyl chloride (CAS No. 104-97-2) is one such reagent whose value lies in its dual character: a reactive acyl chloride functional group for building molecular complexity and a non-polar cyclopentyl moiety for modulating physicochemical properties like lipophilicity.[1] This guide provides a comprehensive technical overview, moving beyond a simple recitation of facts to explore the causality behind its chemical behavior and application. Our focus is on delivering field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Profile

3-Cyclopentylpropanoyl chloride is a colorless to light yellow liquid characterized by the presence of a reactive acyl chloride group attached to a propyl chain, which is in turn substituted with a cyclopentyl ring.[1][2] This structure makes it a valuable intermediate for introducing the 3-cyclopentylpropanoyl moiety into a target molecule.

Identifiers and Structural Information

Physicochemical Properties

The physical properties of 3-cyclopentylpropanoyl chloride are summarized in the table below. These characteristics are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][2][6] |

| Boiling Point | 199-200 °C (lit.) | [5][7][10][11] |

| Density | 1.049 - 1.062 g/mL at 25 °C (lit.) | [5][6][7][10] |

| Refractive Index (n20/D) | 1.464 (lit.) | [6][7][10] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [5][6][7][11] |

| Vapor Pressure | 0.34 mmHg at 25 °C | [6] |

| Moisture Sensitivity | Sensitive to moisture | [6][11][12] |

Synthesis and Spectroscopic Characterization

The most direct and common laboratory synthesis of 3-cyclopentylpropanoyl chloride involves the chlorination of its parent carboxylic acid, 3-cyclopentylpropanoic acid.

General Synthesis Pathway

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of these reagents is favored because the byproducts (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification. Anhydrous conditions are paramount, as the acyl chloride product is highly susceptible to hydrolysis back to the carboxylic acid.[13]

Caption: General synthesis workflow for 3-cyclopentylpropanoyl chloride.

Spectroscopic Profile

Full characterization relies on standard spectroscopic methods. While raw data is not presented here, authoritative databases like PubChem host spectral information.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the cyclopentyl protons, as well as the two methylene groups of the propyl chain. The methylene group adjacent to the carbonyl chloride will be the most deshielded.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the eight unique carbons in the molecule, with the carbonyl carbon appearing significantly downfield (typically >170 ppm).

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected to appear in the region of 1780-1815 cm⁻¹. The absence of a broad O-H stretch from the starting carboxylic acid confirms the completion of the reaction.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of Cl and subsequent fragmentation of the acyl group.

Core Reactivity and Mechanistic Considerations

The chemistry of 3-cyclopentylpropanoyl chloride is dominated by the electrophilicity of the carbonyl carbon. As the most reactive derivative of a carboxylic acid, it readily undergoes nucleophilic acyl substitution .[13]

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Key Reactions

-

Hydrolysis: Reacts vigorously with water to form 3-cyclopentylpropanoic acid. This underscores the need for moisture-free handling.[6][12][13]

-

Esterification: Reaction with alcohols yields the corresponding esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[14]

-

Amidation: Reaction with primary or secondary amines produces amides. Two equivalents of the amine are typically used: one as the nucleophile and one to neutralize the HCl.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it can acylate aromatic rings to form aryl ketones.[15][16] This is a powerful C-C bond-forming reaction. Because the resulting ketone is less activating than the starting arene, poly-acylation is generally avoided.[15]

Applications in Pharmaceutical and Chemical Synthesis

3-Cyclopentylpropanoyl chloride serves as a crucial building block in the synthesis of various high-value chemicals, particularly in the pharmaceutical industry. The cyclopentylpropyl group is often incorporated to enhance the lipophilicity of a drug molecule, which can improve its absorption, distribution, and pharmacokinetic profile.

-

Steroid Esters: It is a key reagent for the synthesis of cypionate esters of steroids, such as Testosterone Cypionate and Hydrocortisone Cypionate .[6][10] These esters have a longer duration of action compared to their parent compounds.

-

Enzyme Inhibitors: It has been used as an intermediate in the synthesis of novel inhibitors for enzymes like 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3), which are targets for hormone-dependent cancers.[6][10][17]

-

Boronic Acid Derivatives: The compound was utilized in the preparation of (3-cyclopentylpropanamido)methylboronic acid, a class of compounds investigated for their potential as enzyme inhibitors.[6][7][10]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 3-Cyclopentylpropanoyl chloride is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a face shield, and safety goggles. Work should be conducted in a well-ventilated fume hood.[1][7][12][18]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[2][18] The container must be kept tightly closed to prevent contact with moisture.[12][18] It should be stored in a corrosion-resistant container.[2]

-

Incompatibilities: Avoid contact with water, strong oxidizing agents, alcohols, and bases.[18]

-

Spill Response: Absorb spills with an inert material (e.g., dry sand, vermiculite) and place in a suitable, closed container for disposal.[18]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol provides a representative example of the use of 3-cyclopentylpropanoyl chloride in a C-C bond-forming reaction.

Objective: To synthesize 1-phenyl-3-cyclopentylpropan-1-one.

Self-Validation System: The protocol includes monitoring by Thin-Layer Chromatography (TLC) and purification by column chromatography to ensure the isolation of the desired product. All operations must be conducted in a fume hood with appropriate PPE.

Materials:

-

3-Cyclopentylpropanoyl chloride (1.0 eq.)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)

-

Anhydrous benzene (used as both reactant and solvent)

-

Anhydrous dichloromethane (DCM) (optional, for dilution)

-

Hydrochloric acid (1 M, aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel), appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

-

Silica gel for column chromatography

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous benzene. Cool the stirred suspension to 0-5 °C using an ice bath. The causality for cooling is to moderate the highly exothermic reaction between the acyl chloride and the Lewis acid, preventing side reactions.

-

Acyl Chloride Addition: Dissolve 3-cyclopentylpropanoyl chloride (1.0 eq.) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the AlCl₃ suspension over 30 minutes. Maintaining a low temperature is critical to prevent potential side reactions and ensure regioselectivity.[15]

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC. The product should have a lower Rf value than the starting material.

-

Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by 1 M HCl. This step decomposes the aluminum chloride-ketone complex.[19]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine. The washes remove unreacted AlCl₃, acidic impurities, and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 1-phenyl-3-cyclopentylpropan-1-one.

References

-

3-Cyclopentyl propoyl chloride | CAS#:104-97-2 | Chemsrc. [Link]

-

3-Cyclopentylpropionyl chloride - LookChem. [Link]

-

3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem. [Link]

-

3-Cyclopentyl Propionyl Chloride, 98% at ₹ 3000/kg in Mumbai | ID - IndiaMART. [Link]

-

Organic Syntheses Procedure. [Link]

-

3-Cyclopentylpropionyl chloride - Amerigo Scientific. [Link]

-

Cyclopentylpropionyl Chloride: Properties, Safety, and Handling for Industrial Use. [Link]

- DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google P

-

3-cyclopropylpropanoyl Chloride | C6H9ClO | CID 11708063 - PubChem. [Link]

-

3-cyclopentylpropanal suppliers USA. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]

-

Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes - MDPI. [Link]

-

¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... - ResearchGate. [Link]

Sources

- 1. CAS 104-97-2: Cyclopentanepropanoyl chloride | CymitQuimica [cymitquimica.com]

- 2. 3-Cyclopentylpropanoyl Chloride | 104-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclopentylpropionyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 5. 3-Cyclopentyl propoyl chloride | CAS#:104-97-2 | Chemsrc [chemsrc.com]

- 6. lookchem.com [lookchem.com]

- 7. Cyclopentanepropionyl chloride 98 104-97-2 [sigmaaldrich.com]

- 8. indiamart.com [indiamart.com]

- 9. fishersci.es [fishersci.es]

- 10. Cyclopentylpropionyl chloride | 104-97-2 [chemicalbook.com]

- 11. 3-Cyclopentylpropionyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. nbinno.com [nbinno.com]

- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 14. Acylation reaction under the action of acyl chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Cyclopentylpropionyl chloride suppliers & manufacturers in China [m.chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Cyclopentylpropanoyl Chloride (CAS 104-97-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylpropanoyl chloride, with the CAS registry number 104-97-2, is a significant and highly reactive acyl chloride intermediate in the field of organic synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] Its molecular structure, featuring a cyclopentyl group attached to a propanoyl chloride moiety, makes it a valuable building block for the introduction of the cyclopentylpropyl group into a wide array of molecular scaffolds.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

3-Cyclopentylpropanoyl chloride is typically a colorless to pale yellow liquid under standard conditions.[1] It is characterized by its high reactivity, particularly its sensitivity to moisture, which necessitates careful handling and storage in an inert atmosphere.[2]

| Property | Value | Source(s) |

| CAS Number | 104-97-2 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] |

| Molecular Formula | C₈H₁₃ClO | [1][4][5][9][11][12][17] |

| Molecular Weight | 160.64 g/mol | [2][5][9][11][17] |

| Boiling Point | 199-200 °C (lit.) | [2][13] |

| Density | 1.049 g/mL at 25 °C (lit.) | [2][13] |

| Refractive Index | n20/D 1.464 (lit.) | [2][13] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [2] |

Synthesis of 3-Cyclopentylpropanoyl Chloride

The primary and most direct route to 3-cyclopentylpropanoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-cyclopentylpropionic acid. This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly electrophilic acyl chloride.

Synthesis of the Precursor: 3-Cyclopentylpropionic Acid

The availability of the precursor, 3-cyclopentylpropionic acid (CAS 140-77-2), is crucial.[18] Several synthetic routes to this precursor have been reported. One notable method involves the reaction of cyclopentanone with an alkali hydroxide.[3] Another patented method describes a multi-step synthesis starting from cyclopentanone, proceeding through a Michael addition of an enamine intermediate with methyl acrylate, followed by reduction and hydrolysis.[19]

Conversion to 3-Cyclopentylpropanoyl Chloride

The conversion of 3-cyclopentylpropionic acid to the acyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][4][5][6][13] The reaction with thionyl chloride is particularly common and efficient.

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[1][4][5][6] This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[4][5][6]

Caption: Synthesis of 3-Cyclopentylpropanoyl Chloride.

Detailed Experimental Protocol: Synthesis using Thionyl Chloride

-

Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-cyclopentylpropionic acid (1.0 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approximately 2.0-3.0 equivalents). Thionyl chloride can also serve as the solvent.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux.

-

Monitoring: The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The crude 3-cyclopentylpropanoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes 3-cyclopentylpropanoyl chloride a versatile intermediate for a variety of chemical transformations, primarily through nucleophilic acyl substitution.[1]

Nucleophilic Acyl Substitution Reactions

3-Cyclopentylpropanoyl chloride readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form the corresponding esters, amides, and ketones.

Caption: Reactivity of 3-Cyclopentylpropanoyl Chloride.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), 3-cyclopentylpropanoyl chloride can be used to acylate aromatic compounds in a Friedel-Crafts reaction.[20][21] This reaction forms a carbon-carbon bond and introduces the 3-cyclopentylpropanoyl group onto an aromatic ring, yielding aryl ketones which are valuable synthetic intermediates.[8] The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.

Applications in Drug Development

3-Cyclopentylpropanoyl chloride is a key intermediate in the synthesis of various pharmaceutically active compounds.

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibitors: This compound is a documented synthetic intermediate in the creation of a new family of type 3 17β-hydroxysteroid dehydrogenase inhibitors.[3][9][13] These enzymes are involved in the metabolism of steroid hormones, and their inhibition is a therapeutic strategy for hormone-dependent cancers, such as prostate and breast cancer.[10][22][23]

-

Boronic Acid Derivatives: 3-Cyclopentylpropanoyl chloride has been utilized in the synthesis of 3-cyclopentylpropanamido)methylboronic acid.[2][13] Boronic acids and their derivatives are a significant class of compounds in medicinal chemistry, known for their ability to act as enzyme inhibitors and for their use in Suzuki-Miyaura cross-coupling reactions.[24][25][26][27]

Spectroscopic Characterization

The structural elucidation of 3-cyclopentylpropanoyl chloride and its reaction products relies on standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the cyclopentyl ring, and the two methylene groups of the propanoyl chain. The protons alpha to the carbonyl group will be deshielded. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon at a downfield chemical shift, along with signals for the carbons of the cyclopentyl ring and the propanoyl chain. |

| IR Spectroscopy | A strong absorption band in the region of 1780-1815 cm⁻¹, characteristic of the C=O stretch of an acyl chloride. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the cyclopentylpropyl chain. |

Note: While a PubChem entry indicates the availability of spectral data, specific peak values are not detailed in the provided search results.[17]

Safety and Handling

3-Cyclopentylpropanoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[1][2]

-

Hazards: It causes severe skin burns and eye damage.[2][9][14] It is also a combustible liquid.[14]

-

Precautions: Work should be conducted in a well-ventilated fume hood.[1]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and appropriate respiratory protection is mandatory.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere, away from moisture and sources of ignition.[14]

Conclusion

3-Cyclopentylpropanoyl chloride is a highly valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its ability to introduce the lipophilic cyclopentylpropyl moiety makes it an important building block for the synthesis of enzyme inhibitors and other complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and development.

References

- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. 3-Cyclopentylpropionyl chloride|lookchem [lookchem.com]

- 3. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cyclopentylpropionyl chloride | 104-97-2 [chemicalbook.com]

- 10. Chemical synthesis of the 17-propanamide derivatives of stereoisomeric Δ14-17α- and 17β-estradiols: potential 17β-hydroxysteroid dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Cyclopentylpropionyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 12. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 13. reactionweb.io [reactionweb.io]

- 14. Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Cyclopentyl propoyl chloride | CAS#:104-97-2 | Chemsrc [chemsrc.com]

- 16. 3-Cyclopentylpropionyl chloride - Amerigo Scientific [amerigoscientific.com]

- 17. 3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Cypionic acid - Wikipedia [en.wikipedia.org]

- 19. CN102140061B - The preparation method of cycloalkylpropionic acid - Google Patents [patents.google.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Friedel-Crafts Acylation [organic-chemistry.org]

- 22. Synthesis and characterization of targeted 17β-hydroxysteroid dehydrogenase type 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of a dansyl-labeled inhibitor of 17β-hydroxysteroid dehydrogenase type 3 for optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Application of Boronic Acid Derivatives [vtechworks.lib.vt.edu]

- 26. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 27. application.wiley-vch.de [application.wiley-vch.de]

reactivity of 3-cyclopentylpropanoyl chloride with amines.

An In-depth Technical Guide to the Reactivity of 3-Cyclopentylpropanoyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 3-cyclopentylpropanoyl chloride with a variety of amines. The core of this reaction, a nucleophilic acyl substitution, is fundamental to the synthesis of N-substituted 3-cyclopentylpropanamides, a class of compounds with significant potential in medicinal chemistry and materials science.[1] The cyclopentyl moiety can enhance lipophilicity and metabolic stability in drug candidates.[1][2] This guide will delve into the underlying reaction mechanism, explore the critical factors influencing reaction kinetics and yield, and provide detailed, field-proven experimental protocols. By integrating theoretical principles with practical insights, this document aims to equip researchers with the knowledge to effectively control and optimize this important transformation.

The Fundamental Reaction: Nucleophilic Acyl Substitution

The reaction between 3-cyclopentylpropanoyl chloride and an amine is a classic example of nucleophilic acyl substitution.[3][4][5][6] Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms.[6][7] This polarization renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles like amines.[6][7][8]

The reaction proceeds via a two-stage mechanism: nucleophilic addition followed by elimination.[9][10][11][12]

-

Step 1: Nucleophilic Addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 3-cyclopentylpropanoyl chloride.[8][9][12] This results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[8][9][12]

-

Step 2: Elimination of the Leaving Group. The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[8][9][11][12]

-

Step 3: Deprotonation. The resulting protonated amide is then deprotonated, typically by another molecule of the amine acting as a base, to yield the final N-substituted 3-cyclopentylpropanamide and an ammonium chloride salt.[9][11][13] Using at least two equivalents of the amine or an external non-nucleophilic base is common practice to neutralize the HCl formed.[7][10][13][14][15]

Visualizing the Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of 3-cyclopentylpropanoyl chloride with a primary amine (R-NH₂).

Caption: Nucleophilic Acyl Substitution Mechanism.

Key Factors Influencing Reactivity

Optimizing the synthesis of N-substituted 3-cyclopentylpropanamides requires a nuanced understanding of the factors that govern the reaction rate and overall yield.

Nature of the Amine: Nucleophilicity and Steric Hindrance

The structure of the amine plays a pivotal role in its reactivity towards 3-cyclopentylpropanoyl chloride.

-

Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the amine.[14]

-

Primary amines are generally more nucleophilic and reactive than secondary amines due to a combination of electronic and steric factors.[14]

-

Electron-donating groups on the amine enhance the electron density on the nitrogen atom, increasing its nucleophilicity and reaction rate.[14]

-

Electron-withdrawing groups decrease the nucleophilicity of the amine, leading to slower reaction rates. Aromatic amines, where the nitrogen lone pair is delocalized into the aromatic ring, are significantly less reactive than aliphatic amines.

-

-

Steric Hindrance: Bulky substituents on the amine or near the nitrogen atom can sterically hinder its approach to the electrophilic carbonyl carbon, thereby reducing the reaction rate.[14] The cyclopentyl group of the acyl chloride itself introduces a moderate level of steric bulk that must be considered when selecting the amine.

Solvent Effects

The choice of solvent can significantly influence the reaction rate and outcome.

-

Aprotic Solvents: Non-polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are commonly employed.[16] These solvents are generally unreactive towards the acyl chloride and facilitate the reaction by dissolving the reactants.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can sometimes accelerate the reaction but may also participate in side reactions. For instance, DMF can react with acyl chlorides to form a Vilsmeier reagent, which can complicate the reaction mixture.[17]

-

Protic Solvents: Protic solvents like water and alcohols are generally avoided as they can compete with the amine in reacting with the highly reactive acyl chloride, leading to the formation of carboxylic acids or esters, respectively.[3][7][10][15] However, under specific conditions, such as the Schotten-Baumann reaction, the reaction can be successfully carried out in a two-phase system with an aqueous base.[15][18] The reaction with the amine is typically much faster than hydrolysis.[15]

Temperature

The reaction between acyl chlorides and amines is typically highly exothermic and often proceeds rapidly at room temperature or even at 0 °C.[16][19]

-

Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is often sufficient and helps to control the exothermicity, minimizing the formation of side products.

-

Elevated Temperatures: Heating is generally not required and may lead to decomposition of the reactants or products.

Role of a Base

As the reaction produces hydrochloric acid (HCl), a base is required to neutralize it and drive the reaction to completion.[7][10]

-

Excess Amine: The simplest approach is to use at least two equivalents of the reacting amine. One equivalent acts as the nucleophile, while the second acts as a base to scavenge the HCl.[9][13][15]

-

Non-Nucleophilic Bases: Alternatively, a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can be added as an external base.[14][16] This is particularly useful when the primary or secondary amine is valuable or when using a less reactive amine where self-quenching could be a concern. Pyridine can also be used and may act as a nucleophilic catalyst.[17]

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should always conduct a thorough risk assessment before performing any chemical reaction. 3-Cyclopentylpropanoyl chloride is corrosive and moisture-sensitive and should be handled with appropriate personal protective equipment in a fume hood.[20]

General Procedure for the Synthesis of N-Alkyl-3-cyclopentylpropanamide

This protocol describes a standard procedure using an excess of the primary amine as the base.

Materials:

-

3-Cyclopentylpropanoyl chloride

-

Primary amine (e.g., propylamine) (2.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate, dry dropping funnel, prepare a solution of 3-cyclopentylpropanoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the solution of 3-cyclopentylpropanoyl chloride dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. A white precipitate (the ammonium chloride salt) will likely form.[11][19]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC or LC-MS analysis indicates the complete consumption of the acyl chloride.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

Workflow Diagram: Amide Synthesis

Sources

- 1. 3-Cyclopentylpropionic Acid | High-Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 10. savemyexams.com [savemyexams.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. sparkl.me [sparkl.me]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 17. reddit.com [reddit.com]

- 18. Amine - Wikipedia [en.wikipedia.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. 3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of 3-Cyclopentylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, hazards, and requisite safety protocols for the handling of 3-cyclopentylpropanoyl chloride (CAS No. 104-97-2). As a highly reactive acyl chloride, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics.[1][2][3] However, its utility is intrinsically linked to the critical need for rigorous safety and handling procedures. This document is intended to provide researchers, scientists, and drug development professionals with the technical knowledge and practical guidance necessary to work with this reagent safely and effectively.

Physicochemical and Hazardous Properties

A foundational understanding of the properties of 3-cyclopentylpropanoyl chloride is essential for anticipating its behavior and implementing appropriate safety controls.

Physical and Chemical Data

The key physical and chemical properties are summarized below, providing a snapshot of the reagent's characteristics under standard laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃ClO | [1][4][5] |

| Molecular Weight | 160.64 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow clear liquid | [1][6] |

| Boiling Point | 199-200 °C at 760 mmHg | [1][2][6][7] |

| Density | ~1.049 - 1.062 g/cm³ at 25 °C | [1][2][8] |

| Flash Point | 84 °C / 183.2 °F | [1][6][8] |

| Refractive Index | n20/D ~1.464 | [1][2][7] |

| Vapor Pressure | 0.34 mmHg at 25 °C | [1][7] |

| Moisture Sensitivity | Highly sensitive; reacts vigorously with water | [1][9][10] |

GHS Hazard Identification and Classification

3-Cyclopentylpropanoyl chloride is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework for understanding its primary dangers.

| Pictogram(s) | Signal Word | Hazard Statements |

| Danger | H314: Causes severe skin burns and eye damage.[4][6][11] H318: Causes serious eye damage.[4][11] H335: May cause respiratory irritation.[8][12] | |

| H227: Combustible liquid.[6][11] |

Note: GHS classifications are aggregated from multiple sources and may vary slightly between suppliers.[4]

The Chemistry of Reactivity: Understanding the "Why"

The hazards associated with 3-cyclopentylpropanoyl chloride are a direct consequence of its chemical structure. As an acyl chloride, it is one of the most reactive derivatives of carboxylic acids.[10] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[9] This makes it extremely susceptible to nucleophilic attack.

Hydrolysis: The Primary Hazard

The most significant and immediate reactive hazard is its violent reaction with water and moisture.[9][13][14] Upon contact with water, even atmospheric humidity, it rapidly hydrolyzes to form 3-cyclopentylpropanoic acid and corrosive, steamy fumes of hydrogen chloride (HCl) gas.[13][15][16] This exothermic reaction is the root cause of its corrosive properties and respiratory hazards.[13][16]

Caption: Hydrolysis reaction of 3-cyclopentylpropanoyl chloride.

Incompatible Materials

Due to its high reactivity, 3-cyclopentylpropanoyl chloride must be stored and handled away from a range of materials:

-

Water and Moisture: As detailed above, causes violent reaction and release of HCl gas.[9][14][17]

-

Alcohols: Reacts exothermically to form esters and HCl gas.[10]

-

Amines and Ammonia: Reacts rapidly to form amides and HCl, which will then react with excess amine to form an ammonium salt.[10]

-

Strong Bases (e.g., sodium hydroxide): Reacts violently in a neutralization reaction.[15][17]

-

Strong Oxidizing Agents: Incompatible, can lead to vigorous reactions.[17][18]

Standard Operating Procedures for Safe Handling

Adherence to a strict, multi-layered safety protocol is non-negotiable. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulous work practices.

Engineering Controls

-

Chemical Fume Hood: All handling of 3-cyclopentylpropanoyl chloride, including weighing, transferring, and use in reactions, MUST be conducted in a certified chemical fume hood to contain corrosive vapors and toxic gases.[14][20]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[14][20][21]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final barrier between the researcher and the chemical.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical Splash Goggles AND a Face Shield | Goggles provide a seal against splashes and vapors. A full face shield must be worn over the goggles to protect the entire face from splashes.[14][19][21][22] |

| Hands | Chemical-Resistant Gloves | Butyl rubber or nitrile gloves are recommended. Check the manufacturer's glove compatibility chart. Double-gloving is a prudent practice. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[14][22] |

| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is mandatory to protect skin and clothing.[14] |

| Lower Body/Feet | Full-Length Pants and Closed-Toed Shoes | Legs and feet must be fully covered. Shoes should be made of a non-porous material.[14] |

| Respiratory | (If necessary) NIOSH-approved respirator | A respirator with appropriate cartridges for organic vapors and acid gases should be used if engineering controls are insufficient or during emergency situations. Use must be in accordance with a formal respiratory protection program.[14][18] |

graph "Safe_Handling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];A[label="Preparation\n(Verify Fume Hood & Emergency Equipment)"]; B[label="Don Full PPE\n(Goggles, Face Shield, Gloves, Lab Coat)"]; C [label="Work in Fume Hood\n(Transfer/Weigh Reagent)"]; D [label="Perform Reaction\n(Under Inert Atmosphere if required)"]; E [label="Quench & Workup\n(In Fume Hood)"]; F [label="Decontamination & Waste Disposal"]; G [label="Doff PPE & Personal Hygiene"]; A -> B; B -> C; C -> D; D -> E; E -> F; F -> G;

}

Caption: Standard workflow for safely handling 3-cyclopentylpropanoyl chloride.

Storage and Disposal

Storage Protocol

Improper storage is a common cause of reagent degradation and safety incidents.

-

Container: Store in the original, tightly sealed, corrosion-resistant container.[23]

-

Location: Keep containers in a dry, cool, and well-ventilated corrosives storage cabinet.[6][12][14] Store away from heat, sparks, and open flames.[6]

-

Inert Atmosphere: To prevent hydrolysis from atmospheric moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially after the container has been opened.[14][20]

-

Segregation: Crucially, store separately from incompatible materials, especially water, alcohols, bases, and oxidizers.[17][19]

Disposal Protocol

-

Waste Classification: 3-Cyclopentylpropanoyl chloride and materials contaminated with it are considered hazardous waste.[17]

-

Disposal Method: Waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing to neutralize the resulting HCl.[24] Do not discharge to sewer systems.[17][24]

-

Containers: Empty containers retain hazardous residue and must be handled as hazardous waste. They can be triple-rinsed with an appropriate solvent (the rinsate must be collected as hazardous waste) before being offered for recycling or reconditioning.[24]

Emergency Response Procedures

A clear, pre-defined emergency plan is a cornerstone of laboratory safety.

Spill Response

Sources

- 1. lookchem.com [lookchem.com]

- 2. Cyclopentylpropionyl chloride | 104-97-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyclopentylpropionyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.es [fishersci.es]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. wcu.edu [wcu.edu]

- 15. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nj.gov [nj.gov]

- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 20. fishersci.com [fishersci.com]

- 21. download.basf.com [download.basf.com]

- 22. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Cyclopentylpropanoyl Chloride: Synthesis, Reactivity, and Applications in Drug Development

This guide provides a comprehensive technical overview of 3-cyclopentylpropanoyl chloride, a key building block in modern organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, characteristic reactions, and significant applications, with a focus on providing actionable, field-proven insights.

Compound Identification and Nomenclature

The unequivocally correct IUPAC name for the compound with the common name 3-cyclopentylpropionyl chloride is 3-cyclopentylpropanoyl chloride .[1][2] This nomenclature precisely describes a three-carbon acyl chloride with a cyclopentyl substituent at the third carbon position.

| Identifier | Value | Source |

| IUPAC Name | 3-cyclopentylpropanoyl chloride | PubChem[1] |

| CAS Number | 104-97-2 | PubChem[1] |

| Molecular Formula | C₈H₁₃ClO | PubChem[1] |

| Canonical SMILES | C1CCC(C1)CCC(=O)Cl | PubChem[1] |

| InChIKey | SZQVEGOXJYTLLB-UHFFFAOYSA-N | PubChem[1] |

Synonyms: The compound is also known by several other names, including 3-Cyclopentylpropionyl chloride, Cyclopentanepropionyl chloride, and 3-Cyclopentylpropanoic acid chloride.[1][2]

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 160.64 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | TCI[3], LookChem[4] |

| Boiling Point | 199-200 °C (lit.) | Sigma-Aldrich[5], ChemicalBook[6] |

| Density | 1.049 g/mL at 25 °C (lit.) | Sigma-Aldrich[5], ChemicalBook[6] |

| Refractive Index | n20/D 1.464 (lit.) | Sigma-Aldrich[5], LookChem[4] |

| Flash Point | 84 °C | TCI[3] |

| Sensitivity | Moisture Sensitive | LookChem[4], TCI[3] |

Safety and Hazard Information

3-Cyclopentylpropanoyl chloride is a corrosive and combustible liquid that requires careful handling.[1][7]

-

GHS Pictograms:

-

Corrosion

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3][7]

-

P260: Do not breathe mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P310: Immediately call a POISON CENTER or doctor.[7]

-

P403: Store in a well-ventilated place.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3][7]

-

The high reactivity of acyl chlorides with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas necessitates that all manipulations be performed under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon), in a well-ventilated chemical fume hood.[4]

Synthesis and Manufacturing

The synthesis of 3-cyclopentylpropanoyl chloride is a two-step process, beginning with the preparation of its carboxylic acid precursor, 3-cyclopentylpropanoic acid.

Synthesis of 3-Cyclopentylpropanoic Acid

While several synthetic routes to 3-cyclopentylpropanoic acid exist, a common laboratory and industrial method involves the reaction of cyclopentanone or cyclopentanol with a molten alkali hydroxide.[8] A patented process describes heating cyclopentanone with a mixture of sodium and potassium hydroxides, followed by acidification to yield the desired carboxylic acid.[9]

Conversion to 3-Cyclopentylpropanoyl Chloride: A Validated Protocol

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a widely accepted and robust method for this purpose.[10]

Experimental Protocol: Synthesis of 3-Cyclopentylpropanoyl Chloride

-

Preparation: To a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet (connected to a scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ byproducts), add 3-cyclopentylpropanoic acid (1.0 equiv).

-

Reaction: Under a nitrogen atmosphere, add thionyl chloride (2.0 equiv) to the flask.[11]

-

Heating: Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[11]

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude 3-cyclopentylpropanoyl chloride can be purified by fractional distillation under vacuum to yield the final product.

This protocol represents a self-validating system as the purity of the final product can be readily assessed by standard analytical techniques such as GC-MS and NMR spectroscopy. The causality behind using a twofold excess of thionyl chloride is to ensure the complete conversion of the carboxylic acid and to drive the reaction to completion.

Caption: Synthesis workflow for 3-cyclopentylpropanoyl chloride.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-cyclopentylpropanoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5] This reactivity is enhanced by the presence of the electron-withdrawing chlorine and oxygen atoms and the fact that the chloride ion is an excellent leaving group.[4]

Nucleophilic Acyl Substitution

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution.[3] This proceeds via a two-step addition-elimination mechanism.[7]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Caption: Mechanism of nucleophilic acyl substitution.

Common Reactions

-

Hydrolysis: Reacts readily with water to form 3-cyclopentylpropanoic acid and HCl.[1]

-

Alcoholysis: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to form esters.[5]

-

Aminolysis: Reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.[5]

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Applications in Drug Development and Organic Synthesis

3-Cyclopentylpropanoyl chloride is a valuable intermediate in the synthesis of various pharmaceutical compounds.[6] The cyclopentyl moiety can enhance the lipophilicity and metabolic stability of a drug molecule, which are desirable pharmacokinetic properties.

Synthesis of Steroid Esters

A prominent application of 3-cyclopentylpropanoyl chloride is in the synthesis of steroid esters, such as testosterone cypionate and hydrocortisone cypionate.[4][6] Testosterone cypionate is an androgen and anabolic steroid medication.[12]

Synthesis of Testosterone Cypionate: Testosterone is esterified at the 17β-hydroxyl group with 3-cyclopentylpropanoyl chloride in the presence of a base like pyridine.[13]

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. 3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Cyclopentylpropionyl chloride|lookchem [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Cyclopentylpropionic acid | 140-77-2 [chemicalbook.com]

- 9. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]

- 10. savemyexams.com [savemyexams.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. labeling.pfizer.com [labeling.pfizer.com]

- 13. Testosterone cypionate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 3-Cyclopentylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylpropanoyl chloride (CAS No. 104-97-2), a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals, is a colorless to light yellow liquid with a pungent odor.[1][2] Its utility in acylation reactions is derived from the high reactivity of the acyl chloride functional group. However, this same reactivity presents significant challenges regarding its stability and storage. This guide provides a comprehensive overview of the chemical stability of 3-cyclopentylpropanoyl chloride, along with detailed protocols for its safe storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-cyclopentylpropanoyl chloride is fundamental to its proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃ClO | [3] |

| Molecular Weight | 160.64 g/mol | [3] |

| Boiling Point | 199-200 °C (lit.) | [4] |

| Density | 1.049 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 184 °F (84.4 °C) | [4] |

| Refractive Index | n20/D 1.464 (lit.) | [4] |

| Sensitivity | Moisture Sensitive | [1][4] |

Stability Profile of 3-Cyclopentylpropanoyl Chloride

The stability of 3-cyclopentylpropanoyl chloride is primarily dictated by the electrophilicity of its carbonyl carbon, which is susceptible to nucleophilic attack. The key factors affecting its stability are hydrolysis, thermal decomposition, and incompatibility with other chemical agents.

Hydrolysis: The Primary Degradation Pathway

The most significant factor affecting the stability of 3-cyclopentylpropanoyl chloride is its sensitivity to moisture.[1][4] Like other acyl chlorides, it reacts readily with water in an exothermic reaction to yield 3-cyclopentylpropanoic acid and corrosive hydrogen chloride gas.[5][6] This hydrolysis reaction proceeds via a nucleophilic addition-elimination mechanism.[7]

The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to form the carboxylic acid and hydrochloric acid.

Caption: Hydrolysis of 3-cyclopentylpropanoyl chloride.

The rate of hydrolysis of aliphatic acyl chlorides is influenced by steric hindrance around the carbonyl group.[8] The bulky cyclopentyl group in 3-cyclopentylpropanoyl chloride may offer some steric hindrance, potentially slowing the rate of hydrolysis compared to linear short-chain acyl chlorides. However, as a general principle, exposure to atmospheric moisture or wet solvents will lead to rapid degradation.[9]

Thermal Stability

Incompatible Materials

Due to its high reactivity, 3-cyclopentylpropanoyl chloride is incompatible with a range of substances. Contact with these materials can lead to vigorous and potentially hazardous reactions.

-

Water and Moisture: As detailed above, leads to hydrolysis.[5][6]

-

Alcohols: Reacts to form esters and HCl.[11]

-

Amines: Reacts with primary and secondary amines to form amides and HCl.[11]

-

Strong Bases: Can cause violent reactions.

-

Strong Oxidizing Agents: May lead to vigorous reactions.[7]

-

Metals: In the presence of moisture, the generated HCl can be corrosive to metals.

Recommended Storage and Handling Protocols

To maintain the purity and reactivity of 3-cyclopentylpropanoyl chloride, strict adherence to proper storage and handling procedures is essential.

Storage Protocol

-

Container: Store in the original, tightly sealed container.[5] If repackaging is necessary, use a clean, dry, glass container with a corrosion-resistant cap.

-

Atmosphere: For long-term storage, it is highly recommended to store under an inert atmosphere, such as dry nitrogen or argon, to prevent hydrolysis from atmospheric moisture.

-

Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight.[5] Refrigeration is a good practice for long-term storage.

-

Location: Store in a designated corrosives cabinet.[5] Do not store above eye level.

-

Segregation: Store separately from incompatible materials, especially water, alcohols, amines, bases, and oxidizing agents.

Handling Protocol

-

Work Area: All handling should be conducted in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Dispensing:

-

Use dry glassware and equipment. Glassware should be oven-dried before use.

-

For transferring the liquid, use a dry syringe or cannula under an inert atmosphere.

-

If possible, aliquot the required amount into a separate container for immediate use to avoid repeated opening of the main stock bottle.

-

-

Spill and Waste Disposal:

-

In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water to clean up spills.

-

Dispose of waste according to local, state, and federal regulations.

-

Purity Assessment of 3-Cyclopentylpropanoyl Chloride

Due to its inherent instability, assessing the purity of 3-cyclopentylpropanoyl chloride requires methods that account for its reactivity. The primary impurity is the corresponding carboxylic acid formed via hydrolysis.

Derivatization followed by High-Performance Liquid Chromatography (HPLC)

Direct analysis of acyl chlorides by reversed-phase HPLC is often challenging due to their rapid reaction with aqueous mobile phases. A common and effective method is to derivatize the acyl chloride before analysis.

Experimental Protocol: Derivatization with an Amine

-

Sample Preparation: In a dry vial under an inert atmosphere, dissolve a known amount of 3-cyclopentylpropanoyl chloride in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Derivatization: Add an excess of a suitable amine (e.g., benzylamine) to the solution. The amine will react with the acyl chloride to form a stable amide.

-